A Technical Guide to 1,2-Dihexanoyl-sn-glycerol: Properties and Experimental Applications
A Technical Guide to 1,2-Dihexanoyl-sn-glycerol: Properties and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of 1,2-Dihexanoyl-sn-glycerol, a key synthetic diacylglycerol analog. This document details its chemical, physical, and biological characteristics, with a focus on its role as a potent activator of Protein Kinase C (PKC). Furthermore, it offers detailed experimental protocols for its use in cell-based assays and provides visual representations of the associated signaling pathways and experimental workflows.
Core Properties of 1,2-Dihexanoyl-sn-glycerol
1,2-Dihexanoyl-sn-glycerol is a cell-permeable diacylglycerol (DAG) analog that plays a crucial role in lipid signaling research.[1] As a second messenger, it mimics the action of endogenous DAG, primarily by activating Protein Kinase C (PKC), a family of serine/threonine kinases involved in a multitude of cellular processes.[1][2]
Chemical and Physical Data
The fundamental chemical and physical properties of 1,2-Dihexanoyl-sn-glycerol are summarized in the table below, providing essential information for its handling, storage, and experimental use.
| Property | Value | Source |
| Chemical Name | 1,2-bis(O-hexanoyl)-sn-glycerol | |
| Synonyms | DHG, 1,2-Dicaproyl-sn-glycerol | [2] |
| CAS Number | 30403-47-5 | [1] |
| Molecular Formula | C₁₅H₂₈O₅ | [1] |
| Molecular Weight | 288.38 g/mol | [3] |
| Purity | ≥95% | |
| Formulation | Typically supplied as a solution in ethanol. | |
| Storage Temperature | -20°C or -80°C | [1] |
| Stability | ≥ 2 years at -80°C |
Solubility Data
The solubility of 1,2-Dihexanoyl-sn-glycerol in various solvents is a critical factor for the preparation of stock solutions and experimental media.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 7 mg/mL | |
| Ethanol | >50 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.25 mg/mL (sparingly soluble) |
Biological Activity: Activation of Protein Kinase C
1,2-Dihexanoyl-sn-glycerol is a well-established activator of Protein Kinase C (PKC).[1][2] PKC isoforms are critical mediators of signal transduction, regulating a wide array of cellular functions including proliferation, differentiation, apoptosis, and gene expression. The activation of conventional and novel PKC isoforms is dependent on the binding of diacylglycerol to their C1 domain.[4]
The signaling cascade initiated by the activation of a receptor (e.g., a G-protein coupled receptor or a receptor tyrosine kinase) often leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ mobilizes intracellular calcium, DAG recruits and activates PKC at the plasma membrane. 1,2-Dihexanoyl-sn-glycerol, due to its structural similarity to endogenous DAG, can directly activate PKC, bypassing the need for receptor stimulation and PLC activation.
Experimental Protocols
The following protocols provide a general framework for the use of 1,2-Dihexanoyl-sn-glycerol in cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell types and experimental questions.
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.
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Materials:
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1,2-Dihexanoyl-sn-glycerol (typically in ethanol)
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Anhydrous dimethyl sulfoxide (DMSO) or ethanol
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Sterile microcentrifuge tubes
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Procedure:
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If the compound is supplied in ethanol, the solvent can be evaporated under a gentle stream of nitrogen.
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Immediately add the desired solvent (e.g., DMSO or ethanol) to the dried compound to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).
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Vortex thoroughly to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the stock solutions at -20°C or -80°C.
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Cell Treatment for PKC Activation
This protocol describes a general procedure for treating cultured cells with 1,2-Dihexanoyl-sn-glycerol to activate PKC.
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Materials:
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Cultured cells (e.g., MCF-7, HEK293, Jurkat)
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Complete cell culture medium
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Serum-free medium (for starvation, if required)
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1,2-Dihexanoyl-sn-glycerol stock solution
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Vehicle control (e.g., DMSO or ethanol)
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Phosphate-Buffered Saline (PBS)
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-
Procedure:
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Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.
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Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 2-24 hours.
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Preparation of Working Solution: Dilute the 1,2-Dihexanoyl-sn-glycerol stock solution in serum-free or complete medium to the desired final concentration (a typical starting range is 10-100 µM). Prepare a vehicle control with the same final concentration of the solvent.
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Cell Treatment: Remove the medium from the cells and add the medium containing 1,2-Dihexanoyl-sn-glycerol or the vehicle control.
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Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours) at 37°C in a CO₂ incubator.
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Downstream Analysis: Following incubation, lyse the cells for subsequent analysis, such as Western blotting for phosphorylated PKC substrates or a PKC activity assay.
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Assay for PKC Activation: Western Blot Analysis of Substrate Phosphorylation
One common method to assess PKC activation is to measure the phosphorylation of its downstream substrates, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).
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Materials:
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Treated and control cell lysates
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-PKC isoform)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
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Procedure:
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Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting:
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Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
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Conclusion
1,2-Dihexanoyl-sn-glycerol is an invaluable tool for researchers studying cellular signaling pathways mediated by Protein Kinase C. Its cell-permeable nature and direct mode of action allow for the precise investigation of PKC-dependent processes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a research setting. As with any experimental system, optimization of the provided protocols for specific cellular contexts is highly recommended to ensure reliable and meaningful results.
References
- 1. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
